molecular formula C12H9FO2 B1602120 Methyl 4-fluoro-1-naphthoate CAS No. 13772-56-0

Methyl 4-fluoro-1-naphthoate

Cat. No. B1602120
CAS RN: 13772-56-0
M. Wt: 204.2 g/mol
InChI Key: BGKRQQWFGKBQFV-UHFFFAOYSA-N
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Description

“Methyl 4-fluoro-1-naphthoate” is a chemical compound with the molecular formula C12H9FO2 . It has a molecular weight of 204.20 .


Synthesis Analysis

The synthesis of “Methyl 4-fluoro-1-naphthoate” involves a multi-step reaction with 2 steps: 1) aq. H2SO4, AcOH 2) H2SO4 .


Molecular Structure Analysis

The InChI code for “Methyl 4-fluoro-1-naphthoate” is 1S/C12H9FO2/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7H,1H3 . This code provides a specific representation of the molecular structure.

Scientific Research Applications

Photophysical Properties

  • Excited State Dynamics : Methyl-2-naphthoate's interaction with sulfuric acid in different solvents was studied using steady state and time-resolved fluorometry. This research helps understand the photophysical properties of related compounds like Methyl 4-fluoro-1-naphthoate (Chow & Johansson, 1993).

Hydrogen Bonding Studies

  • Hydrogen Bond Formation : Research on 8-fluoro-4-methyl-1-naphthol revealed the formation of an intermolecular bifurcated hydrogen bond, which is significant for understanding interactions in similar compounds like Methyl 4-fluoro-1-naphthoate (Takemura, Ueda, & Iwanaga, 2009).

Chiral Discrimination and Chromatographic Applications

  • Chromatographic Enantioseparation : A study involving cellulose derivatives and methylated naphthols, which are structurally related to Methyl 4-fluoro-1-naphthoate, demonstrated the potential for chromatographic enantioseparation, a technique critical in pharmaceutical and chemical research (Yashima, Yamamoto, & Okamoto, 1996).

Synthesis of Complex Molecules

  • Synthesis of Fluorinated Naphthalenes : The synthesis of 8-fluororhein, a compound structurally similar to Methyl 4-fluoro-1-naphthoate, provided insights into methods for creating complex fluorinated naphthalene derivatives, which are useful in various scientific and industrial applications (Owton, 1994).

Molecular Interactions and Structural Analysis

  • Molecular Structure and Interaction : Studies of various substituted naphthalenes, including methyl 1-naphthoates, help understand the molecular structure, dipole moments, and interaction dynamics. These insights are valuable for the development of new materials and understanding of molecular behavior (Fujita, Koshimįzu, & Mitsui, 1967).

Fluorescence and Light Conversion Studies

  • Light Conversion and Fluorescence : Research on cyclodextrins with naphthoyl chromophores, similar in structure to Methyl 4-fluoro-1-naphthoate, has provided insights into light conversion and fluorescence. This is significant for developing new materials with specific optical properties (Jullien et al., 1996).

Scientific Research Applications of Methyl 4-fluoro-1-naphthoate

Photophysical Properties

  • Excited State Dynamics : Methyl-2-naphthoate's interaction with sulfuric acid in different solvents was studied using steady state and time-resolved fluorometry. This research helps understand the photophysical properties of related compounds like Methyl 4-fluoro-1-naphthoate (Chow & Johansson, 1993).

Hydrogen Bonding Studies

  • Hydrogen Bond Formation : Research on 8-fluoro-4-methyl-1-naphthol revealed the formation of an intermolecular bifurcated hydrogen bond, which is significant for understanding interactions in similar compounds like Methyl 4-fluoro-1-naphthoate (Takemura, Ueda, & Iwanaga, 2009).

Chiral Discrimination and Chromatographic Applications

  • Chromatographic Enantioseparation : A study involving cellulose derivatives and methylated naphthols, which are structurally related to Methyl 4-fluoro-1-naphthoate, demonstrated the potential for chromatographic enantioseparation, a technique critical in pharmaceutical and chemical research (Yashima, Yamamoto, & Okamoto, 1996).

Synthesis of Complex Molecules

  • Synthesis of Fluorinated Naphthalenes : The synthesis of 8-fluororhein, a compound structurally similar to Methyl 4-fluoro-1-naphthoate, provided insights into methods for creating complex fluorinated naphthalene derivatives, which are useful in various scientific and industrial applications (Owton, 1994).

Molecular Interactions and Structural Analysis

  • Molecular Structure and Interaction : Studies of various substituted naphthalenes, including methyl 1-naphthoates, help understand the molecular structure, dipole moments, and interaction dynamics. These insights are valuable for the development of new materials and understanding of molecular behavior (Fujita, Koshimįzu, & Mitsui, 1967).

Fluorescence and Light Conversion Studies

  • Light Conversion and Fluorescence : Research on cyclodextrins with naphthoyl chromophores, similar in structure to Methyl 4-fluoro-1-naphthoate, has provided insights into light conversion and fluorescence. This is significant for developing new materials with specific optical properties (Jullien et al., 1996).

Safety And Hazards

“Methyl 4-fluoro-1-naphthoate” is classified under the GHS07 hazard class . It has the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment .

properties

IUPAC Name

methyl 4-fluoronaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO2/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKRQQWFGKBQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C2=CC=CC=C21)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562926
Record name Methyl 4-fluoronaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-fluoro-1-naphthoate

CAS RN

13772-56-0
Record name Methyl 4-fluoronaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Fischer, C Sparr - Synlett, 2018 - thieme-connect.com
… to the above general procedures using 5-methoxy-N 1 -(3-methoxyphenyl)-N 3 ,N 3 -dimethyl-N-phenylbenzene-1,3-diamine (55.8 mg, 160 μmol) and methyl 4-fluoro-1-naphthoate (…
Number of citations: 14 www.thieme-connect.com

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